Tetrazolast
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Overview
Description
Tetrazolast is a heterocyclic compound with the molecular formula C₁₀H₆N₈. It is known for its antiviral properties, particularly as an inhibitor of the Hepatitis C virus (HCV). The compound contains a tetrazole ring, which is a five-membered ring consisting of one carbon atom and four nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazolast can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Tetrazolast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tetrazolast has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound is studied for its potential antiviral properties, particularly against HCV.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for viral infections.
Mechanism of Action
Tetrazolast exerts its antiviral effects by inhibiting the replication of the Hepatitis C virus. It targets the viral enzyme responsible for RNA replication, thereby preventing the virus from multiplying. The exact molecular pathways involved in this inhibition are still under investigation, but it is believed that this compound binds to the active site of the enzyme, blocking its activity .
Comparison with Similar Compounds
Oteseconazole: Another antifungal compound with a tetrazole ring.
Quilseconazole: Structurally similar to Oteseconazole, also in clinical trials for antifungal activity.
Comparison: Tetrazolast is unique in its specific antiviral activity against HCV, whereas compounds like Oteseconazole and Quilseconazole are primarily studied for their antifungal properties. The selectivity of this compound for the viral enzyme makes it a promising candidate for antiviral therapy .
Properties
CAS No. |
95104-27-1 |
---|---|
Molecular Formula |
C10H6N8 |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C10H6N8/c1-2-4-8-6(3-1)5-7(9-11-14-15-12-9)10-13-16-17-18(8)10/h1-5H,(H,11,12,14,15) |
InChI Key |
LIRHINFDFZWXPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4 |
Synonyms |
MDL 26,024GO MLD-26-024GO tetrazolast tetrazolast meglumine |
Origin of Product |
United States |
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